molecular formula C25H22FN5O2S B12028623 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12028623
M. Wt: 475.5 g/mol
InChI Key: ZTJBLABJZPMIGB-JVWAILMASA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with an aldehyde or ketone to form the acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, the compound is being explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving triazole derivatives.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting essential biological processes in microorganisms or cancer cells.

    DNA Interaction: It may intercalate into DNA, preventing replication and transcription, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often have antimicrobial and antifungal properties.

    Fluorophenyl Derivatives: These compounds are known for their potential in medicinal chemistry due to the presence of the fluorine atom, which can enhance biological activity.

Uniqueness

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, sulfanyl group, and fluorophenyl moiety. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22FN5O2S/c1-2-33-21-14-12-20(13-15-21)31-24(18-8-4-3-5-9-18)29-30-25(31)34-17-23(32)28-27-16-19-10-6-7-11-22(19)26/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+

InChI Key

ZTJBLABJZPMIGB-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3F)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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